molecular formula C35H64O5 B1254054 cis-Solamin

cis-Solamin

Cat. No.: B1254054
M. Wt: 564.9 g/mol
InChI Key: RBSBTRALZZSVBA-DIPXFSDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Solamin is a polyketide.
This compound is a natural product found in Annona muricata with data available.

Scientific Research Applications

  • Biosynthetic Implications:

    • cis-Solamin is identified as a mixture of two tetra-epimeric diastereoisomers, 1A and 1B. This finding suggests that the biosynthesis of these compounds may involve enzyme-mediated cyclohydrations, adding insight into the complex biosynthetic pathways of Annonaceous acetogenins (Hu et al., 2006).
  • Synthesis Methods:

    • Enantioselective total synthesis of this compound has been achieved using various methods, such as ruthenium tetroxide catalyzed oxidative cyclization (Göksel & Stark, 2006), permanganate-promoted oxidative cyclization (Cecil & Brown, 2002), and VO(acac)2-catalyzed diastereoselective epoxidation (Makabe et al., 2002).
  • Biological Evaluation:

    • Biological evaluation of this compound isomers has been conducted, examining their cytotoxicity and hemolytic properties, providing a foundation for understanding their potential biological activities (Cecil et al., 2004).
  • Synthetic Application in Acetogenin Isolation:

    • Total synthesis of this compound A, a mono-tetrahydrofuran acetogenin from Annona muricata, was accomplished without using protecting groups, suggesting a novel approach in acetogenin isolation (Konno et al., 2008).
  • Inhibition of Mitochondrial Complex I:

    • This compound's inhibitory action with bovine heart mitochondrial complex I has been reported, hinting at a possible mechanism for its bioactivity (Makabe et al., 2004).
  • Study of Precursors in Biosynthesis:

    • Research on muricadienin, a precursor in this compound biosynthesis, has been conducted, providing insight into the early stages of its biosynthetic pathway (Adrian & Stark, 2014).
  • Discovery of this compound:

    • Phytochemical investigation led to the identification of this compound among several mono-tetrahydrofuran acetogenins, highlighting its natural occurrence and structural uniqueness (Gleye et al., 1998).
  • Formal Synthesis Approach:

    • A formal synthesis of this compound demonstrates a divergent strategy and efficient enantioselective synthesis, expanding the methodology for synthesizing complex natural products (Ota et al., 2018).

Properties

Molecular Formula

C35H64O5

Molecular Weight

564.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O5/c1-3-4-5-6-7-8-12-15-18-21-24-31(36)33-26-27-34(40-33)32(37)25-22-19-16-13-10-9-11-14-17-20-23-30-28-29(2)39-35(30)38/h28-29,31-34,36-37H,3-27H2,1-2H3/t29-,31-,32+,33-,34+/m0/s1

InChI Key

RBSBTRALZZSVBA-DIPXFSDISA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O

Synonyms

cis-solamin

Origin of Product

United States

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